3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine
Description
3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine is a substituted propan-1-amine derivative featuring a methoxy group at the 3-position of the propane chain and a 3-(trifluoromethyl)phenyl substituent at the 1-position. For example, Cinacalcet (a calcimimetic drug) shares the 3-(trifluoromethyl)phenyl moiety but incorporates a naphthylethylamine group instead of methoxy .
Properties
IUPAC Name |
3-methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-16-6-5-10(15)8-3-2-4-9(7-8)11(12,13)14/h2-4,7,10H,5-6,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCWVYDNWHLHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C1=CC(=CC=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and 3-methoxypropan-1-amine.
Condensation Reaction: The 3-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with 3-methoxypropan-1-amine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like hydrogen gas in the presence of a palladium catalyst to reduce the trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or amine groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Neurotransmitter Modulation
The compound's structure suggests potential interactions with neurotransmitter systems, particularly in modulating serotonin receptors and influencing enzyme activity involved in neurotransmitter metabolism. Research indicates that similar trifluoromethyl-substituted compounds can affect biochemical pathways, enhancing or inhibiting physiological responses. For instance, studies have shown that fluorinated amines can selectively inhibit enzymes like phenylethanolamine N-methyltransferase (PNMT), which is significant for developing drugs targeting cardiovascular diseases.
Pharmaceutical Development
Fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, making them suitable candidates for drug development. The synthesis of 1-(trifluoromethylsulfonamido)propan-2-yl esters has demonstrated cytotoxic activity against various cancer cell lines, showcasing the potential of trifluoromethyl-substituted amines in oncology. Additionally, the compound is being explored as a potential therapeutic agent for treating atherosclerosis and other cardiovascular diseases due to its inhibitory effects on cholesteryl ester transfer protein (CETP) .
Materials Science Applications
Synthesis of Advanced Materials
In materials science, 3-methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine has been utilized to synthesize fluorinated epoxides, which are valuable for developing advanced materials. The unique properties imparted by fluorination enhance the performance of these materials in various applications. Furthermore, the compound's reactivity allows it to serve as a building block in organic synthesis, facilitating the creation of new functional materials with tailored properties.
Analytical Chemistry Applications
Derivatization Techniques
The compound has been employed in analytical chemistry for the derivatization of biogenic amines. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables sensitive and accurate quantification of amines in complex matrices such as beverages. The incorporation of trifluoromethyl groups enhances detection sensitivity and selectivity, making it a powerful tool for analytical chemists.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Neurotransmitter Modulation | Investigated the effects of trifluoromethyl-substituted amines on neurotransmitter systems | Found that compounds can modulate serotonin receptors effectively |
| Cytotoxicity Evaluation | Evaluated the cytotoxic effects of fluorinated amines on cancer cell lines | Demonstrated significant cytotoxic activity against various cell lines |
| Derivatization Methodology | Developed new techniques for quantifying biogenic amines using fluorinated reagents | Achieved high sensitivity and specificity in LC-MS/MS analysis |
Mechanism of Action
The mechanism of action of 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations
Substituent Position and Activity :
- The position of the trifluoromethylphenyl group significantly affects biological activity. For instance, Cinacalcet’s 3-(trifluoromethyl)phenyl group at propane C3 is critical for calcimimetic activity, whereas its regioisomer (naphthyl at C2) shows reduced efficacy . Similarly, 2-(3-(trifluoromethyl)phenyl)propan-1-amine (trifluoromethylphenyl at C2) is used in calcium channel inhibitor studies, emphasizing the importance of substituent placement .
Impact of Methoxy vs. Trifluoromethyl Groups :
- The methoxy group in the target compound introduces polarity, which may improve aqueous solubility compared to lipophilic trifluoromethyl analogs like Cinacalcet. However, this could reduce membrane permeability, necessitating structural optimization for drug development.
Synthetic Efficiency: Cinacalcet’s synthesis via iridium-catalyzed asymmetric reductive amination achieves high enantiomeric excess (94% ee) and yield (96%) . In contrast, secondary amine catalysts (e.g., diethylamine) are employed for analogs with phenoxy or methoxy groups, though yields vary based on the amine used .
Diastereomeric Considerations :
- Diastereomers of Cinacalcet (e.g., (2R)-N-(1R)-1-(naphthalen-1-yl)ethyl derivatives) demonstrate how stereochemistry influences receptor binding and pharmacokinetics . The target compound’s methoxy group may introduce new stereochemical considerations during synthesis.
Biological Activity
3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine, also known as 1-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, which may influence its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine is , with a molecular weight of approximately 201.21 g/mol. The presence of the trifluoromethyl group (−CF₃) significantly affects the compound's physicochemical properties, including solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂F₃N |
| Molecular Weight | 201.21 g/mol |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]propan-1-amine; hydrochloride |
| CAS Number | 1864062-04-3 |
The mechanism of action for 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets, particularly enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes and interact with hydrophobic regions of proteins, which can modulate enzyme activity and influence various signaling pathways.
Key Interactions
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as monoamine oxidase (MAO), affecting neurotransmitter metabolism.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and behavior.
Biological Activity
Research studies have indicated several biological activities associated with this compound:
Antidepressant Activity
The structural similarity to known antidepressants suggests potential efficacy in treating depression. Studies have shown that compounds containing trifluoromethyl groups can enhance the potency of drugs targeting serotonin uptake, potentially leading to improved antidepressant effects .
Antimicrobial Properties
Preliminary studies indicate that derivatives of compounds containing trifluoromethyl groups exhibit antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine:
- Fluoxetine Derivatives :
- Antimicrobial Evaluation :
- Pharmacological Studies :
Q & A
Q. What are the primary synthetic routes for 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine, and how do yields vary with methodology?
The compound is synthesized via asymmetric reductive amination using iridium catalysts, achieving high enantiomeric excess (94% ee) and yield (96%) when targeting pharmacologically relevant derivatives like cinacalcet . Alternative routes include Pd-catalyzed cascade processes for intermediates, though yields depend on reaction optimization (e.g., microwave-assisted steps for efficiency) . Key steps involve coupling trifluoromethylphenyl moieties with propan-1-amine backbones, often requiring precise control of stereochemistry.
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
1H NMR and 13C NMR are essential for confirming regiochemistry and stereochemistry, particularly for distinguishing diastereomers (e.g., δ 7.66–7.45 ppm for aromatic protons in trifluoromethylphenyl groups) . High-performance liquid chromatography (HPLC) with >95% purity thresholds is standard for validating synthetic batches, while RP-UPLC methods resolve impurities like regioisomers and diastereomers in API formulations .
Q. What pharmacological targets are associated with this compound’s derivatives?
Derivatives such as cinacalcet target calcium-sensing receptors (CaSR) as calcimimetics, with structural analogs showing activity against GSK-3β and Cav1.3 calcium channels . The trifluoromethyl group enhances binding affinity via hydrophobic interactions, while the methoxy substituent influences metabolic stability .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for industrial-scale applications?
Iridium-catalyzed asymmetric reductive amination offers superior enantiocontrol (94% ee) compared to traditional methods. Key parameters include:
- Catalyst loading (0.5–2 mol%)
- Solvent selection (e.g., THF or methanol for stability)
- Temperature control (25–60°C) to minimize racemization.
Computational studies using density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) can predict transition states to refine stereochemical outcomes .
Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact biological activity?
- Methoxy groups : Improve metabolic stability by reducing oxidative degradation .
- Trifluoromethyl groups : Enhance target binding via hydrophobic and electron-withdrawing effects, as shown in SAR studies for calcium channel inhibitors .
- Fluorine substitution : Increases blood-brain barrier penetration, critical for CNS-targeted analogs .
Q. What strategies resolve contradictions in reported synthetic yields or purity data?
- Impurity profiling : Use RP-UPLC to identify regioisomers (e.g., naphthalen-1-yl vs. naphthalen-2-yl derivatives) and diastereomers, which commonly arise during coupling steps .
- Mechanistic studies : Probe side reactions (e.g., over-reduction in reductive amination) using kinetic isotope effects or deuterium labeling .
- Batch comparisons : Validate reproducibility across catalysts (Pd vs. Ir) and reaction scales .
Q. How can computational methods guide the design of novel derivatives?
- Docking studies : AutoDock Vina predicts binding modes to targets like CaSR, with scoring functions validated against experimental IC50 values .
- DFT calculations : Assess electronic effects of substituents (e.g., trifluoromethyl vs. chloro) on reaction intermediates .
- ADMET prediction : Tools like SwissADME evaluate logP, solubility, and toxicity early in drug design .
Methodological Recommendations
- Synthesis : Prioritize iridium-catalyzed routes for enantioselectivity .
- Characterization : Combine NMR (structural confirmation) with UPLC (purity >95%) .
- Optimization : Use DFT for transition-state modeling and solvent effects .
- Biological testing : Screen analogs against calcium channels (patch-clamp electrophysiology) and metabolic enzymes (CYP450 assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
